![molecular formula C17H13N3O4S3 B3010612 methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1795443-80-9](/img/structure/B3010612.png)
methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C17H13N3O4S3. It belongs to the class of organic compounds known as imidazothiazoles, which are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[2,1-b]thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
- Thiazole derivatives, including compounds related to our target molecule, have demonstrated antitumor and cytotoxic effects. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found potent cytotoxic activity against prostate cancer cells .
- Benzo[d]imidazo[2,1-b]thiazoles, which share a similar scaffold with our compound, have been investigated as non-sedative anxiolytics. These molecules could potentially alleviate anxiety without causing sedation .
- Our compound’s structural motif aligns with powerful anticancer agents. Researchers have explored benzo[d]imidazo[2,1-b]thiazoles for their ability to combat cancer .
- Benzo[d]imidazo[2,1-b]thiazoles have been proposed as PET imaging probes for detecting β-amyloid plaques in Alzheimer’s patients’ brains. Such probes aid in early diagnosis and monitoring disease progression .
- Kinase inhibitors play a vital role in targeted cancer therapies. Our compound’s structure suggests it might interact with kinases, affecting cell signaling pathways .
Antitumor and Cytotoxic Activity
Anxiolytic Properties
Anticancer Potential
PET Imaging Probe for Alzheimer’s Disease
Kinase Inhibition
Other Biological Activities
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Imidazole derivatives also show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the thiazole ring can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these mechanisms.
Biochemical Pathways
Thiazole and imidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have good bioavailability.
Result of Action
Thiazole and imidazole derivatives have been associated with a wide range of biological activities, suggesting that they might have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole suggest that the compound’s action might be influenced by the polarity of the environment .
properties
IUPAC Name |
methyl 3-[(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S3/c1-24-16(21)15-14(6-8-25-15)27(22,23)19-12-5-3-2-4-11(12)13-10-20-7-9-26-17(20)18-13/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWXQVFMUSUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate |
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